molecular formula C26H28N6O4 B1210104 TRH- CAS No. 73644-58-3

TRH-

Cat. No.: B1210104
CAS No.: 73644-58-3
M. Wt: 488.5 g/mol
InChI Key: SFXFXCFKKPUNMP-UHFFFAOYSA-N
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Mechanism of Action

TRH exerts its effects through G protein-coupled TRH receptors, which signal primarily through Gq/11 but may also utilize other G protein classes under certain conditions . TRH can regulate prolactin synthesis and secretion through miR-126a-5p .

Future Directions

While specific future directions for TRH-bNA are not mentioned in the search results, research on TRH and its receptors continues to be an active field . Understanding the molecular mechanisms of TRH receptor-triggered actions and possible ways to modulate TRH receptor-mediated signaling may offer new insights .

Chemical Reactions Analysis

TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Comparison with Similar Compounds

TRH is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone (GnRH) and corticotropin-releasing hormone (CRH). Unlike TRH, GnRH and CRH regulate the release of gonadotropins and adrenocorticotropic hormone, respectively . TRH’s unique structure and function make it a valuable tool for studying the regulation of thyroid hormones and their effects on various physiological processes .

Properties

CAS No.

73644-58-3

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34)

InChI Key

SFXFXCFKKPUNMP-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Synonyms

PGlu-His-Pro-2NA
pyroglutamyl-histidyl-prolyl-2-naphthylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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